![molecular formula C14H19N5O3S B2376381 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176201-81-1](/img/structure/B2376381.png)
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. Additionally, it has an azabicyclo[3.2.1]octane structure, which is a type of bicyclic compound containing a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Research on related bicyclic compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane), demonstrates efficient synthesis methodologies from precursors like pyroglutamic acid. This approach involves amide activation, reduction, and cyclization of nitroenamine intermediates, providing a framework for synthesizing similar complex bicyclic structures with potential applications in medicinal chemistry and material science (Singh et al., 2007).
Chemical Reactions and Properties
Studies on the reactivity and properties of similar compounds, like the synthesis of sulfoxides through oxidation reactions, offer insights into the chemical behavior and potential applications of "8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane" in synthesis and modification of organic molecules. Such oxidation reactions highlight the versatility of bicyclic compounds in synthesizing sulfoxides, which are valuable in various chemical industries (Ōae et al., 1966).
Potential Applications
The structural complexity and reactivity of bicyclic compounds, as seen in the synthesis and modification of 8-oxabicyclo[3.2.1]octane derivatives, suggest potential applications in developing pharmaceuticals, agrochemicals, and novel materials. The catalytic asymmetric synthesis of these derivatives, yielding products with high enantiomeric excess, indicates their relevance in asymmetric synthesis and chiral chemistry, which are crucial in the pharmaceutical industry (Ishida et al., 2010).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its potential applications. If it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis .
properties
IUPAC Name |
3,5-dimethyl-4-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)22-16-9)23(20,21)19-11-3-4-12(19)8-13(7-11)18-6-5-15-17-18/h5-6,11-13H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBTUEHDZZHUMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane |
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